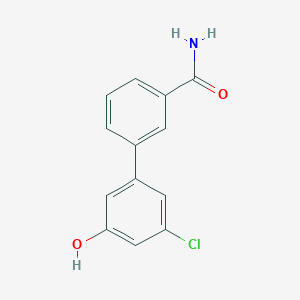
5-(4-Carboxyphenyl)-2-chlorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Carboxyphenyl)-2-chlorophenol (5-CP-2-CL) is an organic compound with the molecular formula C7H5ClO2. It is a colorless solid that is soluble in water, alcohol, and ether. It has a wide range of applications in research and industry, including as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals, as an antioxidant and preservative, and as a reagent in analytical chemistry. It is also used in the production of dyes, fragrances, and other organic compounds. 5-CP-2-CL has been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-(4-Carboxyphenyl)-2-chlorophenol, 95% has been used in a variety of scientific research applications, including as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals, as an antioxidant and preservative, and as a reagent in analytical chemistry. It has also been used in the production of dyes, fragrances, and other organic compounds.
Wirkmechanismus
The mechanism of action of 5-(4-Carboxyphenyl)-2-chlorophenol, 95% is not fully understood. It is believed to act as an antioxidant and preservative, by scavenging free radicals and preventing oxidation of organic compounds. It may also act as a chelating agent, binding to metal ions and preventing them from catalyzing oxidation reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Carboxyphenyl)-2-chlorophenol, 95% are not well understood. Studies in animals have shown that 5-(4-Carboxyphenyl)-2-chlorophenol, 95% can cause liver and kidney damage when administered in large doses. It has also been found to be toxic to aquatic organisms, and is classified as an environmental pollutant.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 5-(4-Carboxyphenyl)-2-chlorophenol, 95% for laboratory experiments is its high purity (95%). It is also relatively inexpensive and easy to obtain. However, it is important to note that 5-(4-Carboxyphenyl)-2-chlorophenol, 95% is toxic and should be handled with care. It should be used in a well-ventilated area, and protective clothing and equipment should be worn when handling the compound.
Zukünftige Richtungen
The potential applications of 5-(4-Carboxyphenyl)-2-chlorophenol, 95% are vast, and there are many possible future directions for research. These include further studies into its biochemical and physiological effects, investigations into its potential as an antioxidant and preservative, and research into its use as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals. Additionally, further research into its use as a reagent in analytical chemistry, and its potential applications in the production of dyes, fragrances, and other organic compounds could be conducted.
Synthesemethoden
5-(4-Carboxyphenyl)-2-chlorophenol, 95% is synthesized by the reaction of 4-carboxyphenyl chloride and 2-chlorophenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an organic solvent, such as acetonitrile or dimethylformamide, at a temperature of 50-60°C. The reaction typically takes 1-2 hours to complete, and yields a product with a purity of 95%.
Eigenschaften
IUPAC Name |
4-(4-chloro-3-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRGZCRNPBLYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685960 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Carboxyphenyl)-2-chlorophenol | |
CAS RN |
1261955-55-8 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














